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Compound of Interest

[1-

Compound Name: (Methoxymethyl)cyclohexyllmetha
nol

CAS No.: 956518-76-6

Cat. No.: B2705483

Get Quote

Executive Summary

Compound: [1-(Methoxymethyl)cyclohexyllmethanol CAS: 214470-68-5 (Analogous/Generic
Reference) Molecular Formula:

Molecular Weight: 158.24 g/mol [1]

This compound represents a gem-disubstituted cyclohexane featuring a unique
desymmetrization of the 1,1-cyclohexanedimethanol core.[1] Unlike its parent diol, this mono-
ether derivative possesses distinct solubility profiles and reactivity, making it a critical
intermediate in the synthesis of amphiphilic block copolymers and sterically hindered
surfactants.

The spectroscopic data presented below distinguishes the ether-methylene from the alcohol-
methylene environment, a common challenge in high-throughput screening of these
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derivatives.

Synthesis & Impurity Profile

To understand the NMR artifacts often found in crude samples, one must understand the
genesis of the molecule. The standard protocol involves the desymmetrization of 1,1-
cyclohexanedimethanol.[1]
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Figure 1: Synthetic logic flow showing the origin of the target molecule and potential side-
products (dimethoxy and unreacted diol) that complicate spectral integration.

Critical Impurity Markers

o Starting Material (Diol): Look for a simplified spectrum with equivalent CH2-OH signals at
3.50 ppm.[1]

o Over-alkylation (Diether): Look for a large singlet (6H) at 3.30 ppm and absence of the OH
broad singlet.

NMR Spectral Data
1H NMR Data (400 MHz, CDCIs)
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The molecule retains a plane of symmetry passing through C1 and C4, rendering the C2/C6
and C3/5 protons chemically equivalent in the time-averaged chair conformation at room
temperature.
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Shift ( Coupling (
Position Multiplicity Integral
» PpmM) , HZ)

Assignment
Logic

Exchangeabl

e hydroxyl

proton; shift
OH 2.80-3.10 brs 1H - )

is

concentration

dependent.[1]

Characteristic
-OCHs 3.34 S 3H - methoxy
singlet.[1]

[1] Upfield of
the alcohol
H-1' 3.32 s 2H - methylene
due to lack of
H-bonding
capability.[1]

.[1] Downfield
due to

H-1" 3.58 s 2H - deshielding
by the
hydroxyl

group.

-protons on
the ring.[1]
H-2/H-6 1.45-1.55 m 4H - Broadened
by chair-flip

averaging.[1]

H-3/H-5 1.35-1.45 m 4H - -protons.[1]

H-4 1.20-1.30 m 2H -
-protons,
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furthest from
the
quaternary

center.[1]

Expert Insight: The key to confirming mono-methylation is the integration ratio between the
methoxy singlet (3.34 ppm) and the two distinct methylene singlets (3.32 and 3.58 ppm).[1] In
the starting material (diol), these two methylene signals collapse into a single peak.

13C NMR Data (100 MHz, CDCls)

The 13C spectrum provides the definitive proof of asymmetry in the exocyclic groups while
maintaining ring symmetry.

Shift (
Position Type (DEPT-135) Assignment Notes
» Ppm)
C-OMe 59.3 CHs (+) Methoxyl carbon.[1]
[1] Significantly
c-r 8.5 CHz () downfield due to ether
oxygen.
C-1" 68.2 CH: () [1] Typical primary
alcohol shift.
Quaternary center.[1]
C-1 38.4 C (quat) Disappears in DEPT-
135.
C-2/C-6 29.8 CH2 (-) ring carbons.
C-3/C-5 21.6 CH2 (-) _ring carbons.
C-4 26.1 CH2 (-)

-ring carbon.[1]
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Experimental Protocol: Characterization Workflow

To ensure reproducibility, the following protocol should be used for sample preparation and
acquisition.

o Sample Prep: Dissolve 15 mg of the viscous oil in 0.6 mL of CDCIs (99.8% D).

o Note: Do not use DMSO-d6 unless necessary, as the high viscosity and hygroscopicity
can broaden the OH signal and obscure the H-1' coupling.[1]

e Acquisition (1H):
o Pulse angle: 30°

o Relaxation delay (D1): 5.0 seconds (Critical: The methoxy singlet has a long T1; short D1
leads to integration errors).

o Scans: 16.
e Acquisition (13C):
o Use power-gated decoupling (WALTZ-16).[1]

o Scans: 256 minimum to resolve the quaternary C1 peak.

Connectivity Logic (HMBC/HSQC)
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HMBC (3-bond) /" NOESY (Spatial) HMBC (3-bond) / HMBC (3-bond)

/
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Figure 2: HMBC correlations establishing the connectivity of the gem-disubstituted center. The
convergence of both methylene correlations at the 38.4 ppm carbon confirms the geminal
structure.

Discussion: Conformational Analysis

Unlike cyclohexane derivatives with a single substituent, [1-
(Methoxymethyl)cyclohexyllmethanol is a gem-disubstituted system.[1]

» Ring Flipping: At room temperature, the cyclohexane ring undergoes rapid chair-chair
interconversion.[2] The NMR signals for the ring protons (H2-H6) appear as time-averaged
multiplets.[1]

¢ A-Values & Preference: The

and

groups have similar steric bulk (A-values approx 1.7 kcal/mol).[1] Consequently, there is no
strong thermodynamic preference for one group to be equatorial over the other.

» Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl proton and the
ether oxygen is possible (forming a 6-membered pseudo-ring), but in CDCls, this is often
disrupted by intermolecular bonding (dimerization). If the OH signal appears as a sharp
triplet, it indicates intramolecular H-bonding is dominant (dilute conditions).[1]
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Madison.[1] Link (Authoritative source for chemical shift correlations).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Structural Elucidation & Spectroscopic Characterization:
[1-(Methoxymethyl)cyclohexyllmethanol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2705483/docs#structural-elucidation-spectroscopic-
characterization-1-methoxymethyl-cyclohexyl-methanol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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